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Compound of Interest

Compound Name:
N-(propanoic acid)-N-bis(m-

PEG12)

Cat. No.: B8106623 Get Quote

In-Depth Technical Guide: N-(propanoic acid)-N-
bis(m-PEG12)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-
PEG12), a branched polyethylene glycol (PEG)-based linker utilized in the development of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic

agents that leverage the cell's natural protein degradation machinery to eliminate disease-

causing proteins. This document details the physicochemical properties of N-(propanoic acid)-
N-bis(m-PEG12), provides a representative experimental protocol for its application in

PROTAC synthesis, and illustrates the underlying scientific principles through logical and

mechanistic diagrams.

Physicochemical Properties
N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid

group for conjugation and two methoxy-terminated PEG12 chains. The PEG chains enhance

the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
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Property Value Citation(s)

Molecular Weight 1174.41 g/mol [1][2]

Chemical Formula C₅₃H₁₀₇NO₂₆ [1][3]

CAS Number 2353410-16-7 [3]

Appearance Solid or viscous liquid

Purity Typically >95%

Solubility
Soluble in DMSO and other

organic solvents

Role in PROTAC Technology
N-(propanoic acid)-N-bis(m-PEG12) serves as a flexible linker in the modular design of

PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the

target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that

connects these two ligands. The linker's length, flexibility, and composition are critical for the

proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a

prerequisite for the ubiquitination and subsequent degradation of the target protein by the

proteasome. The branched nature of this particular linker can influence the spatial orientation of

the bound proteins.

Representative Experimental Protocol: PROTAC
Synthesis
While a specific protocol detailing the use of N-(propanoic acid)-N-bis(m-PEG12) is not

publicly available, the following is a representative procedure for the synthesis of a PROTAC

via amide bond formation, a common method for conjugating carboxylic acid-containing linkers.

Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand to N-
(propanoic acid)-N-bis(m-PEG12), followed by conjugation to a target protein ligand.

Materials:

N-(propanoic acid)-N-bis(m-PEG12)
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Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

Target protein ligand with a suitable functional group for coupling (e.g., an amine or hydroxyl

group)

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

Tertiary base (e.g., DIPEA or triethylamine)

Anhydrous solvents (e.g., DMF, DCM)

Analytical and preparative HPLC

Mass spectrometer (e.g., LC-MS)

NMR spectrometer

Procedure:

Activation of the Carboxylic Acid:

Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.

Add a coupling agent such as HATU (1.1 eq) and a tertiary base like DIPEA (2.0 eq).

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic

acid.

Coupling to the E3 Ligase Ligand:

To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq)

dissolved in a minimal amount of anhydrous DMF.

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction

progress by LC-MS.

Purification of the Linker-Ligand Intermediate:
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Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography or preparative HPLC to obtain

the purified linker-E3 ligase ligand conjugate.

Deprotection (if necessary):

If the target protein ligand or the linker-E3 ligase conjugate contains protecting groups,

perform a deprotection step according to the appropriate chemical procedure.

Final Coupling to the Target Protein Ligand:

Repeat the activation and coupling steps (1 and 2) using the purified linker-E3 ligase

ligand conjugate and the target protein ligand.

The choice of coupling chemistry will depend on the functional groups present on the

target protein ligand.

Final Purification and Characterization:

Purify the final PROTAC molecule using preparative HPLC.

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to

confirm its identity and purity.

Visualizations
The following diagrams illustrate the general workflow for PROTAC synthesis and the

mechanism of action of PROTACs.
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PROTAC Synthesis Workflow

Starting Materials

Synthesis Steps

Products

N-(propanoic acid)-N-bis(m-PEG12)

Carboxylic Acid Activation
(e.g., HATU, DIPEA)

E3 Ligase Ligand
(Amine-functionalized)

Amide Bond Formation

Target Protein Ligand

Final Conjugation

Intermediate Purification
(HPLC) Linker-E3 Ligase Conjugate

Final PROTAC Purification
(HPLC)

Final PROTAC Molecule

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of a PROTAC molecule.
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PROTAC Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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